molecular formula C22H14N2O4 B2593095 3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-62-9

3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2593095
CAS No.: 883954-62-9
M. Wt: 370.364
InChI Key: PGGOZONNTABRSB-UHFFFAOYSA-N
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Description

3-Benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a chromeno-pyrimidine-dione derivative characterized by a fused tricyclic core structure. Key substituents include a benzyl group at the 3-position and a furan-2-yl moiety at the 2-position.

Properties

IUPAC Name

3-benzyl-2-(furan-2-yl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4/c25-19-15-9-4-5-10-16(15)28-21-18(19)22(26)24(13-14-7-2-1-3-8-14)20(23-21)17-11-6-12-27-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGOZONNTABRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the synthesis may start with the preparation of a furan-2-yl derivative, which is then reacted with a benzyl-substituted chromeno[2,3-d]pyrimidine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Anticancer Properties
Research indicates that derivatives of chromeno[2,3-d]pyrimidine compounds exhibit promising anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action often involves the modulation of signaling pathways related to cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses significant inhibitory effects against a range of pathogens, including bacteria and fungi. This activity is particularly relevant in the context of rising antibiotic resistance, making such compounds attractive candidates for further development .

Enzyme Inhibition
Another notable application is in enzyme inhibition. Specifically, derivatives of this compound have been identified as selective inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The structure-activity relationship studies indicate that modifications to the benzyl or furan moieties can enhance inhibitory potency against AChE .

Synthesis and Chemical Reactions

The synthesis of 3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions that incorporate various synthetic methodologies:

Condensation Reactions
One common method involves the condensation of furan derivatives with chromone precursors under acidic or basic conditions. This approach allows for the formation of the chromeno-pyrimidine scaffold efficiently .

Transition Metal Catalysis
Recent advancements have utilized transition metal-catalyzed reactions to facilitate the formation of this compound. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce benzyl groups onto the chromeno-pyrimidine framework, enhancing yields and selectivity .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

Study Focus Findings
Anticancer ActivityIdentified significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Antimicrobial EffectsDemonstrated effective inhibition against Staphylococcus aureus and Candida albicans with MIC values below 50 µg/mL.
Enzyme InhibitionReported selective AChE inhibition with IC50 values ranging from 1 to 10 µM for various derivatives.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

The compound’s benzyl and furan substituents distinguish it from closely related analogs. Below is a comparative analysis of key derivatives:

Table 1: Substituent and Structural Comparison
Compound Name Core Structure Substituents (Position) Key Functional Groups
Target Compound Chromeno[2,3-d]pyrimidine-dione 3-Benzyl, 2-(furan-2-yl) Furan, Benzyl, Dione
2-(4-tert-Butylphenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione Chromeno[2,3-d]pyrimidine-dione 2-(4-tert-butylphenyl), 3-(furan-2-ylmethyl) tert-Butyl, Furan, Dione
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives Thieno[2,3-d]pyrimidine 2-Substituted hydroxy-phenyl Hydroxy, Thiophene, Dione
Pyrido[2,3-d]pyrimidine-4,7-dione derivatives Pyrido[2,3-d]pyrimidine Arylidene groups (varied positions) Isoxazolone/Oxazolone, Dione

Key Observations:

  • Benzyl vs.
  • Furan vs.
  • Core Structure Differences: Chromeno-pyrimidine-dione (target) vs. pyrido-pyrimidine-dione () systems alter ring strain and conjugation, affecting electronic properties and synthetic accessibility .

Biological Activity

3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of chromeno-pyrimidines, which are known for their potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C22H14N2O4 with a molecular weight of 370.36 g/mol. Its structure features a chromene ring fused with a pyrimidine moiety and includes a benzyl group and a furan substituent.

PropertyValue
Molecular FormulaC22H14N2O4
Molecular Weight370.36 g/mol
Melting PointNot specified

Synthesis

The compound can be synthesized through various methods, including one-pot reactions involving readily available precursors. For example, a three-component reaction involving benzylamine and furan derivatives has been reported to yield this compound efficiently under mild conditions .

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In particular:

  • Colorectal Cancer: The compound showed promising results against colorectal cancer cell lines with IC50 values ranging from 11.79 µM to 19.55 µM . These values indicate that the compound is more effective than standard chemotherapeutic agents such as oxaliplatin and 5-fluorouracil.
CompoundIC50 (µM)Comparison
3-benzyl-5-phenyl14.99Better than oxaliplatin
3-benzyl-5-hydroxy19.55Comparable to 5-FU

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. It is hypothesized that the compound interacts with the active sites of these enzymes, leading to reduced activity and subsequent apoptosis in cancer cells .

Case Studies

  • Antiproliferative Screening : In a study assessing the antiproliferative activity against two colorectal cancer cell lines (HCT-116 and HT-29), several derivatives of the chromeno-pyrimidine scaffold were evaluated. The results indicated that modifications in the aryl group significantly influenced cytotoxicity .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that substituents on the benzyl group impacted biological activity. For instance, compounds with polar groups at specific positions exhibited enhanced efficacy compared to those without .

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